REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]1([C:13](=[O:17])[C:14]([OH:16])=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:18]([NH2:21])[C:19]#[CH:20].C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl.O>[O:17]=[C:13]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:14]([NH:21][CH2:18][C:19]#[CH:20])=[O:16]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C#C)N
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
was added cautiously over a period of 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 2.5 h
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
The mixture was washed with 1 M HCl, sat. sodium hydrogencarbonate (aq.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from cyclohexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |